molecular formula C24H14Cl2N2O3S B301139 2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile

2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile

Cat. No. B301139
M. Wt: 481.3 g/mol
InChI Key: TXZMEWRRJYEEFQ-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known for their anti-inflammatory and insulin-sensitizing properties.

Mechanism of Action

2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile exerts its effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. PPARγ activation leads to the upregulation of genes involved in glucose uptake, lipid metabolism, and insulin sensitivity. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in regulating inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can enhance insulin sensitivity and glucose uptake in adipocytes. This compound can also reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile has several advantages for lab experiments. It has a high purity and can be synthesized in large quantities with good yields. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations. It is relatively expensive compared to other compounds and may not be suitable for large-scale studies. Additionally, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of 2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile. One area of interest is its potential use in treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound may have potential applications in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the safety and efficacy of this compound in humans, and to identify potential drug interactions and side effects.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory and insulin-sensitizing properties make it a potential candidate for the treatment of type 2 diabetes mellitus and other inflammatory diseases. This compound has also been shown to have anti-tumor properties and may have potential applications in cancer therapy. Further studies are needed to fully understand the safety and efficacy of this compound in humans and to identify potential drug interactions and side effects.

Synthesis Methods

The synthesis of 2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile involves the reaction of 2-chloro-4-nitrobenzaldehyde with 4-chlorophenyl glycine and 2-mercaptoacetic acid. The resulting compound is then reacted with 2-chloro-4-(chloromethyl)phenol to obtain this compound. This synthesis method has been optimized to obtain high yields of the compound with good purity.

Scientific Research Applications

2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in treating type 2 diabetes mellitus. It can enhance insulin sensitivity and improve glucose metabolism in animal models. Additionally, this compound has been shown to have anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo.

properties

Molecular Formula

C24H14Cl2N2O3S

Molecular Weight

481.3 g/mol

IUPAC Name

2-[[2-chloro-4-[(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C24H14Cl2N2O3S/c25-18-6-8-19(9-7-18)28-23(29)22(32-24(28)30)12-15-5-10-21(20(26)11-15)31-14-17-4-2-1-3-16(17)13-27/h1-12H,14H2/b22-12-

InChI Key

TXZMEWRRJYEEFQ-UUYOSTAYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl)Cl)C#N

SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl)Cl)C#N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl)Cl)C#N

Origin of Product

United States

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